![molecular formula C7H12N2 B127263 1,5-Diazabicyclo[4.3.0]non-5-ene CAS No. 3001-72-7](/img/structure/B127263.png)
1,5-Diazabicyclo[4.3.0]non-5-ene
Overview
Description
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) is an amidine base used in organic synthesis . It is employed for dehydrohalogenation reactions as well as base-catalyzed rearrangements . It can also be used as the nucleophilic catalyst for the Friedel-Crafts acylation of pyrroles and indoles .
Synthesis Analysis
DBN is commonly used in base-mediated eliminations, condensations, esterifications, isomerizations, carboxylations, and carbonylations . It is used in the preparation of supertetrahedral chalcogenide clusters and single crystals of polymer-chalcogenide composites .Molecular Structure Analysis
DBN has a molecular formula of C7H12N2 and a molecular weight of 124.18 g/mol . The structure is relatively complex, reflecting the fact that this compound is bicyclic and contains several functional groups .Chemical Reactions Analysis
DBN can be used as a reagent for the synthesis of β-carbolines from tetrahydro-β-carbolines via dehydrogenative/decarboxylative aromatization . It also acts as a nucleophilic organocatalyst in the regioselective C-acylation of pyrroles and indoles by Friedel−Crafts acylation reaction .Physical And Chemical Properties Analysis
DBN is a clear colorless to yellowish liquid with a density of 1.005 g/mL at 25 °C (lit.) . It has a boiling point of 95-98 °C/7.5 mmHg (lit.) . The refractive index is n20/D 1.519 (lit.) .Scientific Research Applications
Organic Synthesis Catalyst
1,5-Diazabicyclo[4.3.0]non-5-ene: is a strong base and is widely used as a catalyst in organic synthesis. It facilitates various reactions, including Michael additions and aldol condensations . Its role as a catalyst is crucial in the development of new synthetic pathways and the production of complex organic molecules.
Synthesis of β-Carbolines
This compound serves as a reagent for the synthesis of β-carbolines from tetrahydro-β-carbolines through dehydrogenative/decarboxylative aromatization . β-Carbolines have significant pharmacological properties, including antitumor, antiviral, and enzyme inhibitory activities.
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-3-7-8-4-2-6-9(7)5-1/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUVLZREKBPKCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NCCCN2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10184087 | |
Record name | 1,5-Diazabicyclo(4.3.0)non-5-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10184087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Diazabicyclo[4.3.0]non-5-ene | |
CAS RN |
3001-72-7 | |
Record name | 1,5-Diazabicyclo[4.3.0]non-5-ene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3001-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Diazabicyclo(4.3.0)non-5-ene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003001727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3001-72-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118106 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,5-Diazabicyclo(4.3.0)non-5-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10184087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-DIAZABICYCLO(4.3.0)NON-5-ENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/978M4OL12Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: The molecular formula of DBN is C7H12N2, and its molecular weight is 124.19 g/mol.
ANone: While the provided research papers do not delve into detailed spectroscopic characterization, they utilize techniques like 1H NMR, 13C NMR, and FTIR to confirm the structure of DBN and its derivatives. [, , , ]
ANone: DBN is a strong organic base frequently employed as a catalyst in various organic reactions, including:
- Friedel-Crafts acylation: It facilitates the regioselective C-acylation of pyrroles and indoles, offering high yields. []
- Elimination reactions: DBN effectively promotes dehydrobromination reactions, even surpassing the efficiency of DBU in specific cases. []
- β-elimination reactions: It facilitates β-elimination reactions in S,S-dioxides of penicillanic esters, leading to the formation of interesting azetidine derivatives. []
- Cyclocarbonylation: DBN exhibits excellent catalytic activity in promoting the cyclocarbonylation of 2-aminothiophenols with CO2, providing a new route for benzothiazolone synthesis. []
- Polymerization: It serves as an effective catalyst in the polymerization of N-phenylmaleimide. []
ANone: DBN acts as a nucleophile, attacking the acylating agent to form a reactive N-acyl-amidine intermediate. This intermediate then reacts with the aromatic substrate, facilitating the acylation reaction. []
ANone: Yes, DBN's strong basicity allows it to act as a base in various reactions. For example, it can deprotonate acidic protons, leading to the formation of carbanions or other reactive intermediates. This property is exploited in reactions like dehydrobromination and epimerization. [, ]
ANone: While DBN itself does not directly dissolve cellulose, its acetate salt ([DBNH][OAc]) is a powerful cellulose solvent. This property is exploited in the Ioncell-F process, a sustainable technology for producing high-performance textile fibers from cellulose. [, ]
ANone: Yes, research indicates that a ternary system comprising DBN, hexadecane, and hexanol exhibits a liquid-liquid phase-change behavior upon absorbing H2S. This phenomenon, attributed to polarity differences between the phases, holds potential for efficient H2S capture. []
ANone: Yes, computational chemistry techniques, including density functional theory (DFT) calculations, have been utilized to investigate the reaction mechanisms and energetics of DBN with various substrates like CO2. [, ]
- How does the structure of the propargylic alcohol influence the regioselectivity and stereoselectivity of the annulation reaction with DBN or DBU? []
- Can the spiro-phosphonylpyrazoline oxindoles synthesized using DBN as a catalyst be further functionalized or utilized in the synthesis of other valuable compounds? []
- What are the advantages and limitations of using [DBNH][OAc] as a cellulose solvent compared to other established methods? [, ]
- How do the properties of DBN-based protic ionic liquids change with different carboxylic acid components? []
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